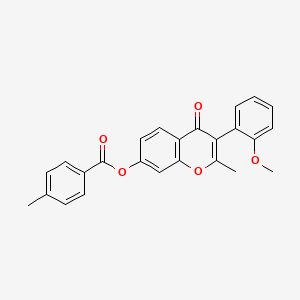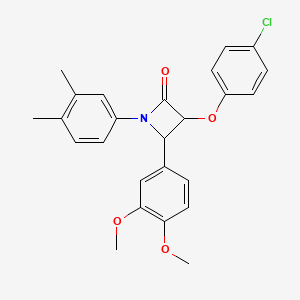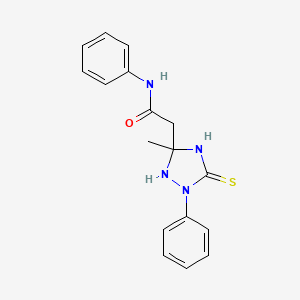
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide
Übersicht
Beschreibung
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a sulfonyl group and two chlorophenyl groups
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The sulfonylation of the pyrrolidine ring is achieved using sulfonyl chlorides under basic conditions. The chlorophenyl groups are introduced through nucleophilic substitution reactions, often using chlorobenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl groups can be reduced to form corresponding phenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, phenyl derivatives, and substituted pyrrolidine compounds.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their function. The chlorophenyl groups contribute to the compound’s binding affinity and specificity. The pyrrolidine ring provides structural stability and enhances the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chlorophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide
- 1-(4-methylphenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide
- 1-(4-chlorophenyl)sulfonyl-N-(3,5-difluorophenyl)pyrrolidine-2-carboxamide
Uniqueness
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide is unique due to the presence of both 4-chlorophenyl and 3,5-dichlorophenyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these substituents provides a distinct profile that sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3S/c18-11-3-5-15(6-4-11)26(24,25)22-7-1-2-16(22)17(23)21-14-9-12(19)8-13(20)10-14/h3-6,8-10,16H,1-2,7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDUZVVKIQFVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4045602.png)
![1-(4-Chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4045627.png)


![2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B4045637.png)
![dimethyl 1-(tetrahydro-2-furanylmethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4045640.png)
![N-({4-[(ethoxycarbonyl)amino]phenyl}sulfonyl)phenylalanine](/img/structure/B4045648.png)

![N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4045666.png)
![2-[3-(2-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B4045676.png)

![methyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4045684.png)
![Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B4045688.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]acetamide](/img/structure/B4045693.png)
